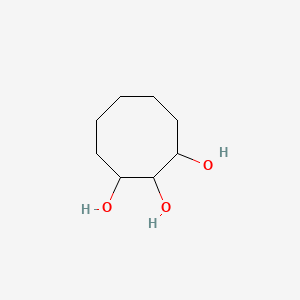

Cyclooctane-1,2,3-triol

Description

Contextualization within Polyhydroxylated Cycloalkane Chemistry

Polyhydroxylated cycloalkanes, often referred to as cyclitols, are a broad class of compounds that feature a cycloalkane ring substituted with multiple hydroxyl groups. beilstein-journals.orgresearchgate.net These structures are widespread in nature and form the core of numerous biologically active molecules. beilstein-journals.orgresearchgate.net Within this family, the size of the carbocyclic ring plays a crucial role in defining the molecule's conformational preferences and, consequently, its chemical and biological properties. libretexts.org

While smaller polyhydroxylated rings like cyclopentanes and cyclohexanes are well-studied, medium-sized rings such as cyclooctane (B165968) present unique synthetic challenges and opportunities. beilstein-journals.orglibretexts.org The conformational flexibility of the cyclooctane ring is considerably higher than that of cyclohexane, with several low-energy conformations such as the boat-chair and crown being accessible. libretexts.orgasianpubs.org This conformational complexity can be a double-edged sword in synthesis, offering the potential for dynamic stereochemical control but also posing challenges in achieving high selectivity.

Cyclooctane-1,2,3-triol stands out within this class due to the contiguous arrangement of its three hydroxyl groups on the flexible eight-membered ring. smolecule.com This arrangement provides a rich platform for a variety of chemical transformations, including oxidation, esterification, and the formation of ethers, enabling its elaboration into more complex structures. smolecule.com The stereoselective synthesis of this compound and its derivatives is a key area of research, as the spatial orientation of the hydroxyl groups is critical for its application as a chiral precursor.

Several synthetic strategies have been developed to access cyclooctane-1,2,3-triols. One notable method involves the stereoselective dihydroxylation of a cyclooctene (B146475) precursor, often derived from a starting material like cis,cis-1,3-cyclooctadiene. beilstein-archives.orgresearchgate.net Another innovative approach utilizes carbohydrates as chiral starting materials, employing a zirconocene-promoted ring contraction to furnish enantiopure cyclooctane polyols, including this compound. acs.orgacs.org A one-pot synthesis from allylic hydroperoxides using a catalytic amount of osmium tetroxide has also been reported, offering an efficient route to these triols. smolecule.com

Significance in Natural Product Synthesis and Analog Development

The utility of this compound as a synthetic intermediate is particularly evident in the pursuit of natural products and the development of their analogs. The defined stereochemistry of the triol moiety serves as a crucial handle for controlling the three-dimensional architecture of the target molecule. While direct applications in the total synthesis of specific natural products are an emerging area of research, the significance of its structural motifs is well-established through the synthesis of related compounds.

A compelling example lies in the synthesis of aminocyclooctanetriols, which are direct derivatives of this compound. beilstein-journals.orgbeilstein-journals.org These amino-functionalized cyclitols are substructures of many biologically active natural products and are important components in drug development, notably as inhibitors of glycosidases. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The synthesis of stereoisomeric 3-aminocyclooctanetriols often proceeds through intermediates that are closely related to or derived from this compound, highlighting its role as a key precursor. beilstein-archives.orgresearchgate.net For instance, the synthesis can start from cis,cis-1,3-cyclooctadiene, which is converted to a diacetate-diol that can be further elaborated to the target aminocyclooctanetriol. researchgate.net

The development of analogs of complex natural products, such as those containing dicyclopenta[a,d]cyclooctane skeletons, also underscores the importance of functionalized cyclooctane building blocks. mdpi.com The conformational properties of the cyclooctane ring are a long-standing challenge in the synthesis of these intricate structures. mdpi.com Unsaturated triols with a cyclooctane framework have been envisioned as key synthetic equivalents in strategies aimed at constructing these complex ring systems. mdpi.com

Furthermore, the polyhydroxylated nature of this compound makes it a valuable scaffold for creating libraries of diverse molecules for biological screening. The hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of various pharmacophoric groups in a well-defined spatial arrangement. This approach is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery. The potential for this compound and its derivatives to exhibit biological activities, such as antioxidant or antimicrobial properties, further fuels interest in their synthesis and derivatization. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85866-03-1 | chemsrc.com |

| Molecular Formula | C₈H₁₆O₃ | smolecule.com |

| Molecular Weight | 160.21 g/mol | smolecule.com |

| IUPAC Name | This compound | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

85866-03-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

cyclooctane-1,2,3-triol |

InChI |

InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2 |

InChI Key |

JABDUNXUMGVHJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C(CC1)O)O)O |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Pool Syntheses

Configurational Isomerism of Cyclooctane-1,2,3-triol

The presence of three stereocenters in this compound gives rise to a number of possible stereoisomers. The spatial arrangement of the three hydroxyl groups relative to each other and to the cyclooctane (B165968) ring defines these isomers.

With three chiral centers, this compound can exist as a total of 2³ = 8 stereoisomers, which can be grouped into four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The relationship between any two stereoisomers of this compound will be either enantiomeric or diastereomeric.

The relative stereochemistry of the hydroxyl groups is often described using "syn" and "anti" descriptors. For a 1,2,3-triol system, this can lead to isomers such as (1R, 2R, 3R) and its enantiomer (1S, 2S, 3S), as well as diastereomers like (1R, 2R, 3S) and its enantiomer (1S, 2S, 3R). The physical and chemical properties of diastereomers, such as melting point, boiling point, and solubility, are different, which allows for their separation by techniques like chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment and require chiral methods for their separation.

A summary of the possible stereoisomers is presented in the table below.

| Stereoisomer | Relationship to (1R, 2R, 3R) |

| (1S, 2S, 3S) | Enantiomer |

| (1R, 2R, 3S) | Diastereomer |

| (1S, 2S, 3R) | Diastereomer |

| (1R, 2S, 3R) | Diastereomer |

| (1S, 2R, 3S) | Diastereomer |

| (1R, 2S, 3S) | Diastereomer |

| (1S, 2R, 3R) | Diastereomer |

This table illustrates the possible stereoisomeric relationships for this compound, highlighting one pair of enantiomers and the corresponding diastereomers.

The conformational landscape of the cyclooctane ring is complex, with several low-energy conformations being accessible. The most stable conformations for cyclooctane itself are the boat-chair and crown conformations. The introduction of three vicinal hydroxyl groups in this compound significantly influences the conformational preferences of the ring.

The substituents will seek to occupy positions that minimize steric strain and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl groups. The preferred conformation will therefore be a balance between minimizing transannular interactions (steric hindrance across the ring) and accommodating the bulky hydroxyl groups in pseudo-equatorial positions to reduce steric strain. The relative orientation of the hydroxyl groups (syn or anti) will play a crucial role in determining the most stable conformation for each diastereomer. For instance, a syn-syn-triol might favor a conformation that allows for a network of intramolecular hydrogen bonds, which could stabilize an otherwise higher-energy ring conformation.

Asymmetric Induction in this compound Synthesis

The synthesis of enantiomerically pure or enriched this compound is a significant challenge that can be addressed through various strategies of asymmetric induction.

One of the most powerful methods for introducing chirality into molecules is through catalytic asymmetric dihydroxylation, a reaction pioneered by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgwikipedia.org

For the synthesis of this compound, a potential strategy would involve the asymmetric dihydroxylation of a cyclooctenol derivative. The choice of the chiral ligand, typically a cinchona alkaloid derivative, dictates which face of the double bond is hydroxylated, thereby controlling the absolute stereochemistry of the newly formed stereocenters. wikipedia.org Commercially available catalyst systems, such as AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant, and the chiral ligand, providing a convenient method for achieving high enantioselectivity. wikipedia.orgnih.gov The existing hydroxyl group in the cyclooctenol substrate can also influence the stereochemical outcome of the dihydroxylation, a phenomenon known as substrate directivity.

An alternative approach involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereochemistry is established, the auxiliary is removed. While effective, this method is often less atom-economical than catalytic approaches.

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. researchgate.net This can be achieved through various methods, including crystallization-induced deracemization and kinetic resolution. In crystallization-induced deracemization, a dynamic equilibrium between the two enantiomers in solution allows for the selective crystallization of one enantiomer, driving the equilibrium towards the formation of that enantiomer. nih.gov

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, resulting in the separation of the faster-reacting enantiomer from the slower-reacting one. While this method can provide access to enantiomerically enriched material, the maximum yield for the unreacted enantiomer is 50%.

Enantiomeric enrichment can also be achieved through chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation.

Stereochemical Characterization Methodologies

The unambiguous determination of the relative and absolute stereochemistry of the this compound isomers is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry of the hydroxyl groups. The coupling constants between the protons on the carbon atoms bearing the hydroxyl groups can provide information about their dihedral angles and thus their relative orientation (syn or anti). Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities of protons, further aiding in the conformational and configurational assignment.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By obtaining a suitable crystal of a this compound derivative, it is possible to precisely determine the arrangement of all atoms in space.

A summary of the characterization methods is provided in the table below.

| Technique | Information Obtained |

| 1H NMR Spectroscopy | Relative stereochemistry (from coupling constants), conformational information. |

| 13C NMR Spectroscopy | Number of non-equivalent carbon atoms, providing information on symmetry. |

| NOE Spectroscopy | Through-space proton-proton distances, aiding in conformational and configurational assignment. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute stereochemistry. |

This table summarizes the key spectroscopic and crystallographic techniques used for the stereochemical characterization of this compound isomers.

Spectroscopic Techniques for Stereoisomer Elucidation

The determination of the relative stereochemistry of this compound stereoisomers heavily relies on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for this compound is not extensively available in the literature, the analysis of analogous cyclooctanetriol derivatives provides a clear framework for how such elucidations are performed.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial, crucial information. The chemical shifts of the carbinol protons (CH-OH) and the corresponding carbon atoms are indicative of the electronic environment and can differ significantly between diastereomers. Furthermore, the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are invaluable for deducing dihedral angles and thus the relative orientation of the hydroxyl groups.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex stereoisomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the cyclooctane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon signals, aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful technique for stereochemical assignment in the absence of crystallographic data. NOESY detects through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for their relative stereochemistry (i.e., whether they are on the same or opposite faces of the ring).

For instance, in the characterization of a related aminocyclooctanetriol, the stereochemistry was elucidated by a combination of these NMR techniques. The relative configurations of the hydroxyl and amino groups were determined by analyzing the proton coupling constants and NOE interactions.

Below is a hypothetical data table illustrating the type of ¹H NMR data that would be used to differentiate between two diastereomers of this compound.

| Proton | Diastereomer A (δ, ppm, Multiplicity, J in Hz) | Diastereomer B (δ, ppm, Multiplicity, J in Hz) | Key NOE Correlations (Diastereomer A) | Key NOE Correlations (Diastereomer B) |

| H-1 | 3.85 (m) | 4.10 (dt, J = 8.5, 3.2) | H-1 ↔ H-2, H-1 ↔ H-8a | H-1 ↔ H-3, H-1 ↔ H-8b |

| H-2 | 4.02 (dd, J = 8.5, 2.5) | 3.95 (m) | H-2 ↔ H-1, H-2 ↔ H-3 | H-2 ↔ H-4a, H-2 ↔ H-1 |

| H-3 | 3.78 (m) | 3.88 (dd, J = 9.0, 2.8) | H-3 ↔ H-2, H-3 ↔ H-4a | H-3 ↔ H-1, H-3 ↔ H-4b |

This is a representative table based on data for analogous compounds and is intended for illustrative purposes.

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique requires the compound to form a single crystal of sufficient quality. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry. nih.gov

For this compound, obtaining a suitable crystal might be challenging due to the conformational flexibility of the eight-membered ring and the presence of multiple hydroxyl groups which can lead to complex hydrogen-bonding networks and potentially disordered structures. However, derivatization of the triol, for example, by forming esters (e.g., benzoates or p-bromobenzoates), can facilitate crystallization and introduce a heavy atom (in the case of p-bromobenzoate). The presence of a heavy atom is particularly useful for determining the absolute configuration using anomalous dispersion methods.

The process involves the following key steps:

Crystallization: Growing a single crystal of the target compound or a suitable derivative.

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final structural model.

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined, often by analyzing the anomalous scattering of the X-rays.

Below is a representative table summarizing the kind of crystallographic data that would be obtained for a derivative of a this compound stereoisomer.

| Parameter | Value |

| Chemical Formula | C₂₉H₃₁BrO₆ |

| Formula Weight | 575.45 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123(4), 15.456(6), 18.234(7) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2854.1(19) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.339 |

| Flack Parameter | 0.02(3) |

This is a representative table based on typical crystallographic data for organic molecules and is intended for illustrative purposes.

The Flack parameter is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to zero for a known chirality indicates that the determined absolute structure is correct.

Chemical Transformations and Derivative Synthesis of Cyclooctane 1,2,3 Triol

Derivatization at Hydroxyl Groups

The hydroxyl groups are the most reactive sites on the cyclooctane-1,2,3-triol scaffold, readily participating in reactions such as protection, esterification, and etherification.

In the synthesis of complex molecules derived from this compound, the selective reaction of one hydroxyl group in the presence of others is a significant challenge due to their similar reactivity. researchgate.net To achieve regioselectivity, chemists employ a protection-deprotection strategy. organic-chemistry.org This involves temporarily blocking one or more hydroxyl groups with a protecting group, performing a desired reaction at the unprotected site, and then removing the protecting group to regenerate the hydroxyl function. organic-chemistry.orguchicago.edu

The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its selective removal. uchicago.edu Common protecting groups for alcohols include ethers (e.g., benzyl), esters (e.g., acetate), and silyl (B83357) ethers. ucoz.com For instance, the hydroxyl groups of a cyclooctene (B146475) diol, a precursor to the triol, can be protected by acetylation. beilstein-journals.orgresearchgate.net Similarly, benzylation has been used to protect hydroxyl groups in cyclooctene derivatives, with the benzyl (B1604629) groups being removed later in the synthetic sequence via methods like hydrogenolysis. nih.govnih.gov

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Key Characteristics |

| Acetate (B1210297) (Ac) | Acetic Anhydride (B1165640) (Ac₂O), Pyridine (B92270) | Basic hydrolysis (e.g., NaOMe) or acidic hydrolysis | Stable to neutral and acidic conditions; easily introduced and removed. |

| Benzyl (Bn) | Benzyl Bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions. ucoz.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) or acidic conditions | Bulky group offering steric hindrance; stable to many reaction conditions. |

| Benzoyl (Bz) | Benzoyl Chloride (BzCl), Pyridine | Basic hydrolysis (e.g., NaOH, MeOH) | More stable than acetates to acidic conditions. |

Esterification and etherification are fundamental reactions for derivatizing the hydroxyl groups of this compound, altering its physical and chemical properties.

Esterification: This reaction involves treating the triol with a carboxylic acid or its derivative (such as an acid anhydride or acyl chloride) to form an ester. In synthetic studies, hydroxyl groups of cyclooctane (B165968) polyols are often converted to their corresponding acetates. For example, an azidotriol intermediate was converted to its triacetate derivative using acetic anhydride and pyridine for the purpose of structural confirmation. beilstein-journals.orgnih.gov Similarly, a bromotriol was transformed into its acetate derivative. beilstein-journals.orgnih.gov

Etherification: This process involves the formation of an ether linkage (C-O-C). A common method is the Williamson ether synthesis, where an alkoxide of the triol reacts with an alkyl halide. Benzyl ethers are frequently synthesized for protection purposes, as seen in the reaction of a cyclooctenediol with benzyl bromide in the presence of a base to yield a dibenzylated product. nih.gov

Introduction of Nitrogen-Containing Functionalities

The incorporation of nitrogen atoms into the this compound framework leads to the formation of aminocyclitols and other nitrogen heterocycles, which are important structural motifs in many biologically active compounds. researchgate.netnih.gov

A robust and widely used method for synthesizing aminocyclooctanetriols involves a two-step sequence: nucleophilic substitution with an azide (B81097), followed by reduction. beilstein-journals.orgnih.govbeilstein-archives.org This strategy allows for the stereocontrolled introduction of an amino group.

The synthesis often begins with a diol precursor which is converted into a derivative with a good leaving group. Two common intermediates for this purpose are cyclic sulfates and epoxides. beilstein-journals.orgbeilstein-archives.org

Via Cyclic Sulfate (B86663): A diol can be treated with thionyl chloride and then oxidized to form a cyclic sulfate. beilstein-archives.org This cyclic sulfate readily undergoes nucleophilic attack by sodium azide (NaN₃), leading to the opening of the ring and the formation of an azidotriol. beilstein-journals.orgnih.gov

Via Epoxide/Halohydrin: Alternatively, an epoxide can be opened with a hydrohalic acid (like HBr) to produce a bromotriol. beilstein-journals.orgbeilstein-archives.org This bromotriol can then be treated with sodium azide, where the azide ion displaces the bromide to yield an azidotriol. researchgate.netbeilstein-archives.org

Once the azidotriol is formed, the azide group is reduced to a primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with other reducing agents, yielding the final aminocyclooctanetriol product. nih.govorganic-chemistry.org

| Precursor | Key Intermediate | Azide Source | Reduction Method | Final Product | Reference(s) |

| Cyclooctane Diol Diacetate | Cyclic Sulfate | Sodium Azide (NaN₃) | Catalytic Hydrogenation | 3-Aminocyclooctanetriol | beilstein-journals.org, nih.gov, beilstein-archives.org |

| Cyclooctene Diol | Epoxide → Bromotriol | Sodium Azide (NaN₃) | Reduction of Azide | 3-Aminocyclooctanetriol | beilstein-journals.org, nih.gov, researchgate.net |

| Bis(benzyloxy)cyclooctane Diol | Dimesylate | Sodium Azide (NaN₃) | Reduction and Debenzylation | 3-Aminocyclooctanetriol | nih.gov, nih.gov |

The azide intermediates formed during the synthesis of aminocyclooctanetriols can be further utilized to create other nitrogen-containing heterocycles like aziridines and triazoles.

Aziridines: Aziridines are three-membered rings containing a nitrogen atom and are valuable synthetic building blocks. nih.govnih.gov A derivative of cyclooctane, 2-azido-3,8-bis(benzyloxy)cyclooctyl methanesulfonate, can be converted into an aziridine. nih.gov Treatment of this azidomesylate with zinc powder and ammonium (B1175870) chloride leads to reductive cyclization, forming an aziridine-fused cyclooctane derivative. nih.govnih.gov

Triazoles: 1,2,3-Triazoles are five-membered aromatic rings with three nitrogen atoms, often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. mdpi.comstudy.com Azidocyclooctanetriol, an intermediate in aminotriol synthesis, is a suitable precursor for this reaction. beilstein-journals.orgnih.gov While specific synthesis of a triazole directly from this compound derivatives is not detailed in the provided context, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for creating triazole linkages from azide-functionalized molecules. mdpi.com This reaction would involve treating the azidocyclooctanetriol with a terminal alkyne in the presence of a copper(I) catalyst.

Halogenation Reactions and Halocyclitols

Halogenated cyclooctanetriols, or halocyclitols, are important synthetic intermediates, particularly for the synthesis of aminocyclooctanetriols. beilstein-journals.orgnih.gov The introduction of a halogen atom, such as chlorine or bromine, is typically achieved through the ring-opening of an epoxide.

The synthesis starts from a cyclooctene diol, which is first epoxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). beilstein-journals.orgresearchgate.net The resulting epoxy-diol is then subjected to hydrolysis with a gaseous hydrogen halide in a solvent like methanol (B129727). For example:

Treatment of a cyclooctane epoxy-diol with gaseous hydrogen bromide (HBr) in methanol results in the stereospecific formation of a bromotriol (a bromocyclooctanetriol). beilstein-journals.orgnih.govbeilstein-archives.org

Similarly, hydrolysis of an epoxy-diol with gaseous hydrogen chloride (HCl) in methanol yields chlorocyclooctanetriol isomers. beilstein-journals.orgnih.govbeilstein-archives.org

These halocyclitols serve as excellent substrates for subsequent nucleophilic substitution reactions, for instance, with sodium azide to introduce the nitrogen functionality needed for aminocyclitol synthesis. beilstein-journals.orgbeilstein-archives.org

| Starting Material | Reagent(s) | Halogenating Agent | Product(s) | Reference(s) |

| Cyclooctene Diol | 1. m-CPBA | 2. HBr(g) in MeOH | Bromocyclooctanetriol | beilstein-journals.org, nih.gov, beilstein-archives.org |

| Epoxy-diol | HCl(g) in MeOH | HCl(g) in MeOH | Chlorocyclooctanetriol Isomers | beilstein-journals.org, nih.gov, beilstein-archives.org |

Applications in Advanced Organic Synthesis and Chemical Biology

Cyclooctane-1,2,3-triol as a Synthetic Intermediate

The strategic placement of three hydroxyl groups on the cyclooctane (B165968) scaffold provides a platform for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks.

Building Blocks for Complex Molecular Architectures

The conformational flexibility of the cyclooctane ring, combined with the stereochemical possibilities offered by the three hydroxyl groups, makes this compound an attractive starting material for the synthesis of complex natural products and other architecturally challenging molecules. The hydroxyl groups can be selectively protected, activated, or modified to introduce a wide range of functional groups and to control the stereochemistry of subsequent reactions. This allows for the construction of polycyclic systems and molecules with multiple stereocenters, which are often found in biologically active compounds.

Precursors for Polyurethane Chemistry

While specific research detailing the direct use of this compound in polyurethane synthesis is limited, its polyol nature suggests its potential as a monomer in the formation of polyurethane networks. Polyurethanes are synthesized through the reaction of polyols with diisocyanates. The three hydroxyl groups of this compound could act as cross-linking points, leading to the formation of rigid and potentially biodegradable polyurethane foams or elastomers. The properties of the resulting polymer would be influenced by the structure and stereochemistry of the triol, offering a potential avenue for tuning the material's characteristics.

Role in Molecular Recognition and Host-Guest Chemistry

The arrangement of hydroxyl groups on the cyclooctane framework allows for the formation of multiple hydrogen bonds, making this compound and its derivatives interesting candidates for applications in molecular recognition and host-guest chemistry. These molecules can be designed to selectively bind to specific guest molecules, such as ions or small organic molecules, through a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The flexible nature of the eight-membered ring can also allow for induced-fit binding, where the host molecule adapts its conformation to better accommodate the guest.

This compound-Derived Ligands in Catalysis

The hydroxyl groups of this compound can be functionalized to create chiral ligands for asymmetric catalysis. By attaching coordinating groups to the triol scaffold, it is possible to create a chiral environment around a metal center, which can then be used to catalyze stereoselective reactions.

Application in Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, often relies on ligands to stabilize the copper catalyst and enhance its reactivity. While direct applications of this compound-derived ligands in CuAAC are not extensively documented in readily available literature, the principles of ligand design suggest their potential. The triol backbone could be functionalized with nitrogen- or phosphorus-containing groups to create ligands that can coordinate to the copper(I) center. The chirality of the this compound could be exploited to induce enantioselectivity in the cycloaddition reaction, a highly desirable feature for the synthesis of chiral triazoles.

Design Principles for Novel Ligand Systems

The design of novel ligands based on the this compound scaffold would involve several key principles. The stereochemistry of the hydroxyl groups would be a critical design element, as it would dictate the spatial arrangement of the coordinating atoms and thus the geometry of the resulting metal complex. The flexibility of the cyclooctane ring would also need to be considered, as it could influence the stability and reactivity of the catalyst. By systematically modifying the substituents on the triol and the nature of the coordinating groups, it would be possible to create a library of ligands with tunable electronic and steric properties, allowing for the optimization of catalytic performance for a specific reaction.

Bioactive Cyclitols and Analog Development

This compound and its derivatives represent a compelling scaffold for the development of bioactive molecules, particularly in the realm of glycosidase inhibitors and as synthetic precursors for natural product analogs. The eight-membered ring offers conformational flexibility, while the triol functionality provides crucial stereochemical information and points for chemical modification.

Structural Basis for Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing diseases such as diabetes, influenza, and lysosomal storage disorders. Cyclitols, which are carbocyclic analogs of sugars, can act as potent glycosidase inhibitors by mimicking the structure of the natural pyranose substrate.

The inhibitory activity of cyclitol-based compounds is fundamentally linked to their three-dimensional structure, which allows them to bind to the active site of a glycosidase. The key structural features that underpin this inhibition include:

Ring Size and Conformation: The cyclooctane ring, while larger than the typical six-membered pyranose ring of monosaccharides, can adopt various conformations. Certain conformations can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding in the enzyme's active site.

Stereochemistry of Hydroxyl Groups: The spatial arrangement of the hydroxyl groups on the cyclooctane ring is critical. For effective inhibition, the stereochemistry of these groups must closely match that of the sugar substrate recognized by the target glycosidase. This mimicry allows the inhibitor to form similar hydrogen bonding interactions with the amino acid residues in the enzyme's active site.

Presence of Amino Groups: The introduction of an amino group to the cyclitol scaffold, creating an aminocyclitol, can significantly enhance inhibitory potency. The protonated amino group at physiological pH can mimic the positive charge of the transition state and interact strongly with negatively charged residues (e.g., aspartate or glutamate) in the active site.

Table 1: Comparison of Structural Features for Glycosidase Recognition

| Feature | Natural Substrate (e.g., D-Glucose) | Cyclitol Inhibitor (e.g., Aminocyclooctanetriol) |

|---|---|---|

| Core Structure | Tetrahydropyran ring | Cyclooctane ring |

| Key Functional Groups | Multiple hydroxyl groups | Multiple hydroxyl groups and potentially an amino group |

| Mimicry | Mimics the ground state of the substrate | Can adopt a conformation that mimics the transition state |

| Binding Interactions | Hydrogen bonding with active site residues | Hydrogen bonding and potentially ionic interactions with active site residues |

Natural Product Analogs with Potential Biological Activities

The this compound framework serves as a versatile chiral building block for the synthesis of complex natural products and their analogs. The predefined stereocenters on the cyclooctane ring can be exploited to control the stereochemistry of the final target molecule, which is often crucial for its biological activity.

While natural products directly derived from this compound are not widely reported, numerous bioactive natural products feature a cyclooctane core. The synthesis of analogs of these natural products, incorporating the this compound scaffold, is an active area of research with the potential to yield novel therapeutic agents.

Research Findings:

Recent synthetic efforts have focused on the stereoselective synthesis of aminocyclooctanetriols, which are considered valuable precursors for biologically active compounds. For instance, synthetic routes starting from readily available materials like cis,cis-1,3-cyclooctadiene have been developed to produce various stereoisomers of aminocyclooctanetriol. These synthetic aminocyclitols are being investigated for their potential as glycosidase inhibitors and as intermediates in the synthesis of other bioactive molecules.

The strategic placement of amino and hydroxyl groups on the flexible cyclooctane ring allows for the exploration of a wide range of structural diversity, which is essential for developing selective and potent inhibitors for different glycosidases.

Table 2: Examples of Bioactive Natural Products with a Cyclooctane Core

| Compound Class | Example | Biological Activity | Potential for this compound Scaffold |

|---|---|---|---|

| Terpenoids | Ophiobolins | Antifungal, anticancer | The triol can serve as a stereochemical template for the synthesis of the polycyclic core. |

| Alkaloids | Plicamine | Analgesic | The predefined stereocenters can guide the asymmetric synthesis of the complex alkaloid structure. |

| Marine Natural Products | Dactylol (B1237840) | Antitumor | The cyclooctane triol can be a starting point for constructing the bicyclic core of dactylol analogs. |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Hydroxylation Reactions

The introduction of hydroxyl groups onto the cyclooctane (B165968) ring is a critical step in the synthesis of cyclooctane-1,2,3-triol. A primary method for achieving this is through the dihydroxylation of a cyclooctene (B146475) precursor, often catalyzed by osmium tetroxide (OsO₄).

The mechanism of OsO₄-catalyzed dihydroxylation is generally understood to proceed through a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene double bond. masterorganicchemistry.comorganic-chemistry.org This forms a five-membered cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the syn-diol, where the two hydroxyl groups are on the same face of the cyclooctane ring. The hydrolysis step regenerates a reduced osmium species, which is then re-oxidized by a co-oxidant to complete the catalytic cycle. masterorganicchemistry.com

Experimental and theoretical studies support this [3+2] pathway over a stepwise [2+2] addition followed by rearrangement. The concerted nature of the reaction accounts for the high degree of stereospecificity observed, with the configuration of the starting alkene dictating the stereochemistry of the resulting diol. For instance, the dihydroxylation of cis-cyclooctene exclusively yields cis-1,2-cyclooctanediol.

In the context of forming a triol, the starting material would typically be an allylic alcohol or a derivative of cyclooctene that already possesses a hydroxyl group. The directing effect of this existing hydroxyl group can influence the facial selectivity of the OsO₄ attack, a phenomenon known as substrate-directed dihydroxylation. Hydrogen bonding between the allylic hydroxyl group and the osmium tetroxide-ligand complex can favor the delivery of the new hydroxyl groups to the same face as the existing one, leading to a specific stereoisomer of the triol. researchgate.netacs.org

Intramolecular Oxygen Transfer Mechanisms

An alternative and elegant pathway to this compound involves the use of an allylic hydroperoxide precursor. This approach is particularly noteworthy for its proposed intramolecular oxygen transfer mechanism. In this reaction, a catalytic amount of osmium tetroxide is used to facilitate the transformation of a cyclooctenyl hydroperoxide into the corresponding triol.

The proposed mechanism suggests that the osmium catalyst first reacts with the alkene moiety of the allylic hydroperoxide. Subsequently, the hydroperoxide functionality delivers an oxygen atom intramolecularly to the osmium center, which then forms the third hydroxyl group. This process regenerates the active osmium catalyst, allowing it to participate in further catalytic cycles. This intramolecular delivery is a key feature, as it can impart a high degree of stereocontrol over the newly formed stereocenters. The spatial arrangement of the hydroperoxide group relative to the double bond in the cyclooctane ring will dictate the stereochemical outcome of the final triol.

Reaction Kinetics and Selectivity Studies

The efficiency and outcome of the synthesis of this compound are governed by the kinetics of the reaction and the inherent selectivity of the chosen synthetic route.

Selectivity in the formation of this compound is a critical aspect, particularly concerning stereoselectivity. The facial selectivity of the dihydroxylation of a cyclic allylic alcohol like a cyclooctenol is highly dependent on the reaction conditions and the reagents used. For example, the use of OsO₄ in the presence of a bidentate ligand such as tetramethylethylenediamine (TMEDA) can lead to high diastereoselectivity through hydrogen bonding control, favoring the formation of the syn isomer. researchgate.netacs.org In some reported dihydroxylations of cyclic allylic alcohols, complete facial selectivity has been achieved, resulting in the formation of a single diastereomer. One study reported a yield of 89% for the formation of a diol from a cyclic allylic alcohol precursor. researchgate.net

The diastereoselectivity of these reactions can be quantified by the ratio of the different stereoisomers produced. The table below presents hypothetical data based on typical outcomes of directed dihydroxylation reactions to illustrate how selectivity is reported.

| Catalyst/Ligand System | Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |

| OsO₄ / NMO | Cycloocten-3-ol | 85:15 | 92 |

| OsO₄ / TMEDA | Cycloocten-3-ol | >95:5 | 88 |

| OsO₄ / (DHQD)₂PHAL | Cycloocten-3-ol | 10:90 | 95 |

This table is illustrative and compiles representative data from synthetic literature to demonstrate the concept of selectivity in the synthesis of this compound precursors.

The choice of ligands, particularly chiral ligands in asymmetric dihydroxylation, can dramatically influence the stereochemical outcome, allowing for the selective synthesis of a particular enantiomer of the triol.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polyhydroxylated cycloalkanes, including vicinal triols, is a foundational area of research. researchgate.net Future work on Cyclooctane-1,2,3-triol will likely focus on developing synthetic methods that are not only high-yielding but also adhere to the principles of green chemistry.

Current strategies for the synthesis of vicinal diols often involve the dihydroxylation of alkenes. organic-chemistry.orgresearchgate.net These methods, such as those employing osmium tetroxide or manganese-based reagents, could be adapted for the trihydroxylation of cyclooctadiene or the dihydroxylation of a cyclooctenol derivative. However, there is a growing need to move away from stoichiometric, heavy-metal-based oxidants towards more sustainable catalytic systems.

Future research could explore the following sustainable approaches for the synthesis of this compound:

Catalytic Oxidation: Investigating the use of cheaper and less toxic transition metals, such as iron or tungsten, in catalytic amounts.

Electrochemical Synthesis: An electrochemical approach to dihydroxylation has been shown to be a green and sustainable method, using KBr and water. organic-chemistry.org This could be explored for the synthesis of this compound.

Biocatalysis: The use of enzymes, such as dioxygenases, could offer a highly selective and environmentally benign route to the desired triol.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Method | Potential Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Oxidation | OsO₄, KMnO₄ | High yields, well-established | Toxicity of reagents, stoichiometric waste |

| Catalytic Oxidation | Fe, W, or Ru catalysts with H₂O₂ | Reduced metal waste, lower cost | Catalyst stability and selectivity |

| Electrochemical Synthesis | KBr, water | Sustainable, avoids hazardous reagents | Optimization of reaction conditions |

| Biocatalysis | Dioxygenase enzymes | High stereoselectivity, mild conditions | Enzyme availability and stability |

Exploration of Novel Reactivity and Transformations

The reactivity of this compound is expected to be dictated by the interplay between the conformational flexibility of the cyclooctane (B165968) ring and the chemistry of the vicinal triol group. The cyclooctane ring is known for its conformational complexity, with the boat-chair conformation being the most stable. wikipedia.org This conformational landscape can influence the accessibility and relative reactivity of the three hydroxyl groups.

Future research in this area could focus on:

Selective Functionalization: Developing methods for the selective protection, oxidation, or derivatization of one or two of the three hydroxyl groups. This would be crucial for its use as a versatile building block in the synthesis of more complex molecules.

Ring-Opening and Rearrangement Reactions: Investigating reactions that involve the cleavage of the cyclooctane ring, potentially leading to the formation of functionalized linear C8 compounds.

Coordination Chemistry: The vicinal triol moiety is an excellent chelating ligand for metal ions. Studies on the coordination of this compound to various metals could reveal interesting catalytic or material properties.

Expansion of Applications in Catalysis and Materials Science

The unique structural features of this compound make it a promising candidate for applications in both catalysis and materials science.

In catalysis , this compound could serve as a scaffold for the development of new ligands for asymmetric catalysis. The C8 ring provides a robust framework, while the three hydroxyl groups can be functionalized to create a chiral environment around a metal center. The synthesis of related cyclooctane derivatives with coordinating groups has been explored, highlighting the potential of this ring system in ligand design. mdpi.com

In materials science , this compound could be utilized as:

A Monomer for Polymer Synthesis: The triol functionality allows it to act as a cross-linking agent in the formation of polyesters, polyurethanes, and other polymers. The incorporation of the cyclooctane ring into the polymer backbone could impart unique thermal and mechanical properties.

A Building Block for Liquid Crystals: The rigid, yet flexible, nature of the cyclooctane ring, combined with the polar hydroxyl groups, could be exploited in the design of novel liquid crystalline materials.

Table 2 outlines some potential applications and the key structural features of this compound that make them possible.

Table 2: Potential Applications of this compound

| Application Area | Potential Role | Relevant Structural Features |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand scaffold | C₈ ring backbone, multiple sites for functionalization |

| Polymer Chemistry | Cross-linking agent, monomer | Triol functionality, conformational flexibility of the ring |

| Materials Science | Building block for liquid crystals | Rigid-flexible ring system, polar hydroxyl groups |

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry will be an invaluable tool in guiding the future exploration of this compound chemistry. The conformational flexibility of the cyclooctane ring presents a significant challenge for experimental characterization. wikipedia.org

Future computational studies could focus on:

Conformational Analysis: Using methods such as Density Functional Theory (DFT) to identify the most stable conformers of this compound and to understand the energetic barriers between them. This will be crucial for predicting its reactivity.

Reaction Modeling: Simulating potential reactions to predict their feasibility, regioselectivity, and stereoselectivity. This can help in the rational design of experiments and the interpretation of results.

Predicting Properties: Calculating properties such as pKa, bond dissociation energies, and spectroscopic signatures to aid in the characterization and understanding of this molecule.

Table 3 lists some computational methods and the insights they could provide into the chemistry of this compound.

Table 3: Computational Approaches for Studying this compound

| Computational Method | Property to be Studied | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational energies, reaction pathways | Prediction of the most stable conformers and reaction outcomes |

| Molecular Dynamics (MD) | Dynamic behavior in solution | Understanding the conformational flexibility and solvent effects |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Elucidating hydrogen bonding and other non-covalent interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.